molecular formula C23H31N3O3 B283240 N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide

N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide

Katalognummer B283240
Molekulargewicht: 397.5 g/mol
InChI-Schlüssel: HYIWBZBJLBRLLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide, also known as CYM-51010, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Wirkmechanismus

N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide is believed to exert its therapeutic effects through the inhibition of specific enzymes and receptors. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide has been found to bind to the nicotinic acetylcholine receptor, which is involved in cognitive function and memory.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation and autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide for lab experiments is its potential as a therapeutic agent for various diseases. Additionally, N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide has been shown to have low toxicity in animal models. However, one limitation of N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide is its limited solubility in water, which can make it difficult to administer in certain experiments.

Zukünftige Richtungen

There are several future directions for research on N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide. One area of interest is its potential as a treatment for Alzheimer's disease. Additionally, further investigation into the mechanism of action of N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide could provide insights into its therapeutic potential for other diseases. Finally, studies on the pharmacokinetics and pharmacodynamics of N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide could provide valuable information for its potential development as a therapeutic agent.

Synthesemethoden

N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 2-ethoxy-4-(chloromethyl)phenol with pyridine-2-carboxaldehyde, followed by the reaction with cyclohexylamine and N-(2-bromoethyl)phthalimide. The final product is obtained through the reaction of the intermediate with sodium hydroxide and acetic acid.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide has been shown to have potential therapeutic applications in various scientific research studies. One study found that N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide could inhibit the growth of cancer cells in vitro and in vivo. Another study showed that N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide could reduce inflammation in animal models of rheumatoid arthritis. Additionally, N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide has been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit the aggregation of amyloid-beta peptides.

Eigenschaften

Molekularformel

C23H31N3O3

Molekulargewicht

397.5 g/mol

IUPAC-Name

N-cyclohexyl-2-[2-ethoxy-4-[(pyridin-2-ylmethylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C23H31N3O3/c1-2-28-22-14-18(15-24-16-20-10-6-7-13-25-20)11-12-21(22)29-17-23(27)26-19-8-4-3-5-9-19/h6-7,10-14,19,24H,2-5,8-9,15-17H2,1H3,(H,26,27)

InChI-Schlüssel

HYIWBZBJLBRLLO-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC=CC=N2)OCC(=O)NC3CCCCC3

Kanonische SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC=CC=N2)OCC(=O)NC3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.